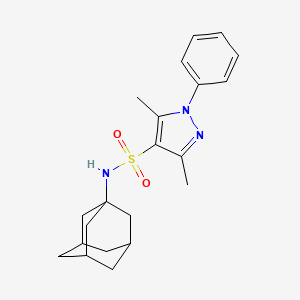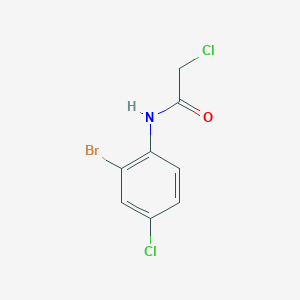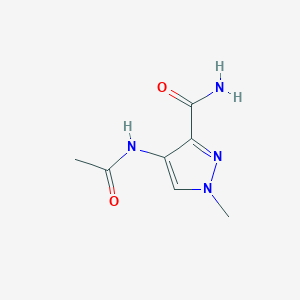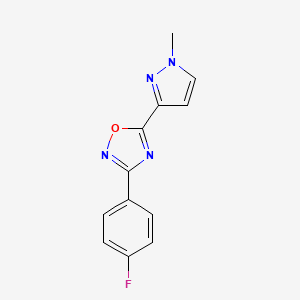
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a ligand-gated ion channel that is primarily expressed in immune cells, including microglia and macrophages. The P2X7 receptor is involved in a number of physiological processes, including inflammation, pain, and cell death. A-438079 has been shown to have potential therapeutic applications in a variety of conditions, including chronic pain and neuroinflammation.
Wirkmechanismus
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide acts as a selective antagonist of the P2X7 receptor, which is primarily expressed in immune cells. The P2X7 receptor is activated by extracellular ATP, leading to the influx of calcium ions and subsequent release of pro-inflammatory cytokines. N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide blocks this activation, thereby reducing the release of cytokines and subsequent inflammation.
Biochemical and Physiological Effects:
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to reduce inflammation in a variety of models. For example, in a study by Monif et al. (2010), N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide was shown to reduce the release of pro-inflammatory cytokines in a model of multiple sclerosis. In addition, N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is its selectivity for the P2X7 receptor. This allows for more precise targeting of this receptor, without affecting other receptors that may have unwanted side effects. However, one limitation of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is its relatively low potency, which may limit its effectiveness in certain models.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide. One area of interest is the role of the P2X7 receptor in cancer, as this receptor has been implicated in tumor growth and metastasis. Additionally, there is interest in the potential use of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is potential for the development of more potent and selective P2X7 receptor antagonists, which may have greater therapeutic potential.
Synthesemethoden
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide can be synthesized using a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 1-adamantylamine with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid, followed by sulfonation of the resulting amide with chlorosulfonic acid. The final product is obtained by neutralization with sodium hydroxide and subsequent purification.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been extensively studied in preclinical models of various conditions, including chronic pain, neuroinflammation, and neurodegenerative diseases. In a study by Honore et al. (2006), N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide was shown to have analgesic effects in a rat model of chronic neuropathic pain. The authors suggest that this effect is due to the blockade of P2X7 receptor-mediated microglial activation and subsequent release of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-14-20(15(2)24(22-14)19-6-4-3-5-7-19)27(25,26)23-21-11-16-8-17(12-21)10-18(9-16)13-21/h3-7,16-18,23H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKFBXTIVYIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)


![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)




![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)